molecular formula C20H20O3 B1372087 2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol CAS No. 951624-30-9

2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol

Cat. No.: B1372087
CAS No.: 951624-30-9
M. Wt: 308.4 g/mol
InChI Key: MAMDVARJFROJEH-UHFFFAOYSA-N
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Description

2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol is an organic compound with the molecular formula C20H20O3 It is characterized by the presence of a benzyloxy group attached to a naphthalene ring, which is further connected to a propane-1,3-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyloxy Naphthalene Intermediate: The initial step involves the reaction of naphthol with benzyl chloride in the presence of a base such as potassium carbonate to form 6-benzyloxynaphthalene.

    Attachment of the Propane-1,3-diol Moiety: The intermediate is then subjected to a reaction with epichlorohydrin under basic conditions to introduce the propane-1,3-diol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The naphthalene ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The hydroxyl groups in the propane-1,3-diol moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of benzyloxy naphthaldehyde or benzyloxy naphthoic acid.

    Reduction: Formation of dihydro derivatives of the naphthalene ring.

    Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the naphthalene ring can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-(6-Hydroxynaphthalen-1-YL)propane-1,3-diol: Similar structure but with a hydroxyl group instead of a benzyloxy group.

Uniqueness

2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group can provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(6-phenylmethoxynaphthalen-1-yl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c21-12-17(13-22)19-8-4-7-16-11-18(9-10-20(16)19)23-14-15-5-2-1-3-6-15/h1-11,17,21-22H,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMDVARJFROJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC=C3)C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol
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2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol
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2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol
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2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol
Reactant of Route 5
2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol
Reactant of Route 6
2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol

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